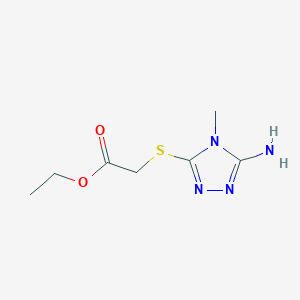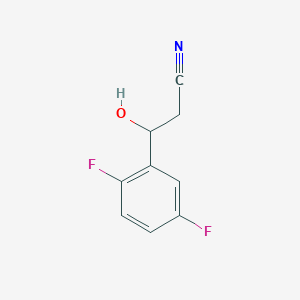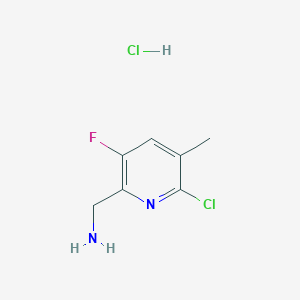![molecular formula C39H30ClN9O7 B13509865 3-[1-[2-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-2-oxoethyl]triazol-4-yl]propyl 5-(3-chloroanilino)benzo[c][2,6]naphthyridine-8-carboxylate](/img/structure/B13509865.png)
3-[1-[2-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-2-oxoethyl]triazol-4-yl]propyl 5-(3-chloroanilino)benzo[c][2,6]naphthyridine-8-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[1-[2-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-2-oxoethyl]triazol-4-yl]propyl 5-(3-chloroanilino)benzo[c][2,6]naphthyridine-8-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as piperidine, isoindole, triazole, and naphthyridine moieties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-[2-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-2-oxoethyl]triazol-4-yl]propyl 5-(3-chloroanilino)benzo[c][2,6]naphthyridine-8-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structures, such as the piperidine and isoindole derivatives. These intermediates are then subjected to various coupling reactions, including peptide coupling and reductive amination, to form the final compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality .
化学反应分析
Types of Reactions
3-[1-[2-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-2-oxoethyl]triazol-4-yl]propyl 5-(3-chloroanilino)benzo[c][2,6]naphthyridine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to introduce different substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions vary depending on the desired outcome, but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new substituents on the aromatic rings .
科学研究应用
3-[1-[2-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-2-oxoethyl]triazol-4-yl]propyl 5-(3-chloroanilino)benzo[c][2,6]naphthyridine-8-carboxylate has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 3-[1-[2-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-2-oxoethyl]triazol-4-yl]propyl 5-(3-chloroanilino)benzo[c][2,6]naphthyridine-8-carboxylate involves its interaction with specific molecular targets, such as proteins or enzymes. The compound can bind to these targets, modulating their activity and affecting various cellular pathways. This interaction can lead to changes in cellular processes, such as protein degradation or signal transduction .
相似化合物的比较
Similar Compounds
Thalidomide: A compound with a similar isoindole structure, used as an immunomodulatory drug.
Lenalidomide: Another thalidomide derivative with enhanced therapeutic properties.
Pomalidomide: A more potent derivative used in the treatment of multiple myeloma.
Uniqueness
3-[1-[2-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-2-oxoethyl]triazol-4-yl]propyl 5-(3-chloroanilino)benzo[c][2,6]naphthyridine-8-carboxylate is unique due to its complex structure, which allows for multiple points of interaction with molecular targets. This complexity enhances its potential as a versatile tool in scientific research and drug development .
属性
分子式 |
C39H30ClN9O7 |
|---|---|
分子量 |
772.2 g/mol |
IUPAC 名称 |
3-[1-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-2-oxoethyl]triazol-4-yl]propyl 5-(3-chloroanilino)benzo[c][2,6]naphthyridine-8-carboxylate |
InChI |
InChI=1S/C39H30ClN9O7/c40-22-4-1-5-23(17-22)42-35-26-13-14-41-18-28(26)25-10-9-21(16-30(25)44-35)39(55)56-15-3-6-24-19-48(47-46-24)20-33(51)43-29-8-2-7-27-34(29)38(54)49(37(27)53)31-11-12-32(50)45-36(31)52/h1-2,4-5,7-10,13-14,16-19,31H,3,6,11-12,15,20H2,(H,42,44)(H,43,51)(H,45,50,52) |
InChI 键 |
VVGBUCANMNSCFQ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CN4C=C(N=N4)CCCOC(=O)C5=CC6=C(C=C5)C7=C(C=CN=C7)C(=N6)NC8=CC(=CC=C8)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{2-Amino-7,7-difluorospiro[3.5]nonan-2-yl}methanol hydrochloride](/img/structure/B13509782.png)

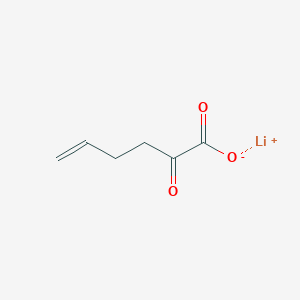
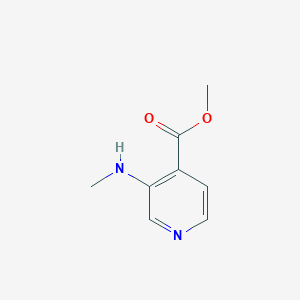
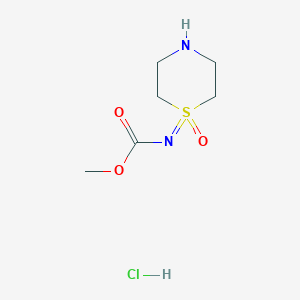
![2,2-Difluoro-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]aceticacid](/img/structure/B13509814.png)
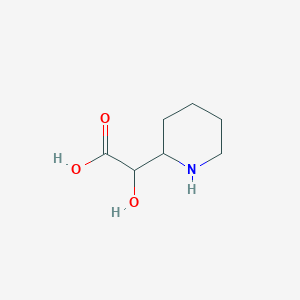
![3-Hydroxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid](/img/structure/B13509826.png)

![1-[(Piperidin-4-yloxy)methyl]cyclopropan-1-ol hydrochloride](/img/structure/B13509839.png)
